molecular formula C35H40N4O7 B1458833 Fmoc-Pro-Pro-Pro-Pro-OH CAS No. 454693-96-0

Fmoc-Pro-Pro-Pro-Pro-OH

Cat. No.: B1458833
CAS No.: 454693-96-0
M. Wt: 628.7 g/mol
InChI Key: XRZYEHJQJDKNHB-KRCBVYEFSA-N
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Description

Fmoc-Pro-Pro-Pro-Pro-OH: is a synthetic peptide composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection. The presence of multiple proline residues imparts unique structural properties, making it valuable in various research applications.

Scientific Research Applications

Chemistry: Fmoc-Pro-Pro-Pro-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. Its stability and ease of deprotection make it a preferred choice for synthesizing complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of proline-rich peptides. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the synthesis of therapeutic peptides and peptidomimetics.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mechanism of Action

Target of Action

Fmoc-Pro-Pro-Pro-Pro-OH is a derivative of the amino acid proline . The primary targets of this compound are the amino groups in peptide sequences . The compound acts as a protecting group for these amino groups during peptide synthesis .

Mode of Action

The compound works by temporarily protecting the amino groups in peptide sequences during the synthesis process . This is achieved by introducing the Fmoc group to the amino groups, preventing them from reacting with other parts of the peptide . The Fmoc group is then removed through a deprotection reaction, allowing the amino groups to regain their reactivity and enabling the peptide chain to be extended .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By acting as a protecting group for amino groups, the compound allows for the controlled extension of peptide chains . This plays a crucial role in the synthesis of complex peptides and proteins.

Pharmacokinetics

It is known that the compound is stable at room temperature and can be stored long-term in a dry state . It is soluble in organic solvents but only slightly soluble in water .

Result of Action

The primary result of this compound’s action is the successful synthesis of complex peptides and proteins . By temporarily protecting amino groups, the compound allows for the controlled extension of peptide chains, enabling the creation of specific peptide sequences .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is stable at room temperature and can be stored long-term in a dry state . It is soluble in organic solvents but only slightly soluble in water . These properties need to be taken into account when using the compound for peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Pro-Pro-Pro-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions are essential for the formation of peptide bonds and the elongation of peptide chains. This compound is known for its ability to disrupt β-sheet formation and promote turn formation due to the presence of proline residues . This property makes it valuable in the design of peptides with specific secondary structures.

Cellular Effects

The effects of this compound on cellular processes are significant. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the stability and folding of peptides and proteins, which in turn impacts cellular processes such as protein synthesis and degradation . Additionally, the compound’s ability to promote turn formation in peptides can influence the overall conformation and function of proteins within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, facilitating the formation of peptide bonds and the elongation of peptide chains. This compound acts as a substrate for peptidyl transferases, which catalyze the addition of amino acids to the growing peptide chain . The presence of the fluorenylmethyloxycarbonyl group provides stability to the compound, preventing premature degradation and ensuring efficient peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound maintains its activity and efficacy in peptide synthesis, with no significant loss of function observed in in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit any toxic or adverse effects. At high doses, this compound can cause toxicity and adverse reactions, including changes in cellular function and metabolism . Threshold effects have been observed, with specific dosages required to achieve optimal peptide synthesis without causing harm to the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for peptide synthesis. The compound is metabolized by peptidyl transferases and proteases, which catalyze the formation and cleavage of peptide bonds . These interactions influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis. This compound also affects the levels of specific metabolites involved in protein synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, ensuring its delivery to target sites within cells . Once inside the cells, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s activity and function in peptide synthesis.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can effectively participate in peptide synthesis. The subcellular localization of the compound is essential for its role in modulating protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-Pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the attachment of the first proline residue to a solid support, followed by the sequential addition of Fmoc-protected proline residues. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the Fmoc group is removed using a base such as piperidine, allowing the next proline residue to be added .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Pro-Pro-Pro-Pro-OH primarily undergoes reactions typical of peptides, including:

    Deprotection: Removal of the Fmoc group using bases like piperidine.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DIC and HOBt.

    Cleavage: Detachment from the solid support using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF.

    Cleavage: TFA with scavengers like water and triisopropylsilane (TIS).

Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the solid support .

Comparison with Similar Compounds

    Fmoc-Pro-Pro-OH: A shorter peptide with two proline residues.

    Fmoc-Pro-OH: A single proline residue with an Fmoc protecting group.

    Fmoc-Gly-Pro-OH: A peptide with glycine and proline residues.

Uniqueness: Fmoc-Pro-Pro-Pro-Pro-OH is unique due to its four consecutive proline residues, which impart distinct structural properties. This makes it particularly useful in studying the effects of proline-rich sequences on peptide folding and stability .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYEHJQJDKNHB-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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